Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indolizine core, a pyridine ring, and a pyrrolidine moiety, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the copper-catalyzed cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes . This method leverages the cleavage of C–F bonds to construct the indolizine core efficiently. Another approach involves the annulation of substituted 2-alkylpyridines and cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate . These methods provide a straightforward and efficient access to a variety of substituted indolizines.
Chemical Reactions Analysis
Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have shown potential biological activities.
Indole derivatives: These compounds share the indole core and have diverse biological and clinical applications.
Imidazole containing compounds: These compounds have shown good antimicrobial potential and are structurally similar due to the presence of nitrogen-containing heterocycles.
This compound stands out due to its unique combination of an indolizine core, a pyridine ring, and a pyrrolidine moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
indolizin-2-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(14-11-15-5-2-4-9-20(15)12-14)21-10-7-16(13-21)23-17-6-1-3-8-19-17/h1-6,8-9,11-12,16H,7,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCLDFSCQIVNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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